molecular formula C22H19FN2O2S B2631533 2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946320-20-3

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2631533
CAS No.: 946320-20-3
M. Wt: 394.46
InChI Key: FQQDJDVYPIYXJS-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-fluorophenyl group linked to a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl moiety. The structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c23-17-8-5-15(6-9-17)13-21(26)24-18-10-7-16-3-1-11-25(19(16)14-18)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQDJDVYPIYXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-fluorophenylboronic acid, which is then reacted with 2-bromo thiophene in the presence of a palladium catalyst to form 2-(4-fluorophenyl)thiophene . This intermediate is then subjected to further reactions to introduce the tetrahydroquinoline and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function .

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Property Comparison of Key Analogs

Compound ID Core Structure Substituent Molecular Weight logP Key Feature
Target Compound Tetrahydroquinoline 4-Fluorophenyl ~393.5 ~3.9 Balanced lipophilicity
G511-0230 Tetrahydroquinoline 4-Ethoxyphenyl 420.53 4.625 High logP, ethoxy H-bond acceptor
G502-0194 Tetrahydroquinoline 4-Chlorophenoxy 426.92 4.812 Highest logP, chloro electronegativity
G502-0267 Tetrahydroquinoline 4-Methylphenoxy 406.5 ~4.2 Moderate lipophilicity
Example 1 Tetrahydroquinoline Benzothiazole 405.5 ~3.5 Acidic functional group

Biological Activity

The compound 2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound's molecular formula is C18H18FN3OSC_{18}H_{18}FN_{3}OS. It features a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group and a 4-fluorophenyl moiety. The structural representation can be summarized as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈FN₃OS
Molecular Weight 345.42 g/mol
SMILES Notation CC(=O)N1CCCCC1C(=O)C2=CC=CS2

The compound exhibits notable physicochemical properties that influence its biological activity:

  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Melting Point : Approximately 150°C.
  • Stability : Stable under standard laboratory conditions but sensitive to light.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting various cancer cell lines:

Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
HepG20.07Afatinib1.40
MCF-70.91Erlotinib6.88
A4310.15Gefitinib3.62

These results suggest that the compound may act through inhibition of specific targets involved in tumor growth, such as the epidermal growth factor receptor (EGFR) .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. The compound's structural features allow it to interact with the active sites of enzymes implicated in cancer progression, leading to reduced cell viability and increased apoptosis in tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the tetrahydroquinoline scaffold significantly affect biological activity:

  • Fluorine Substitution : The presence of a fluorine atom at the para position of the phenyl ring enhances the lipophilicity and binding affinity to target proteins.
  • Thiophene Group : The thiophene moiety contributes to the compound's electronic properties, facilitating interactions with biomolecules.

Study on Antitumor Activity

In a recent study published in MDPI, researchers investigated various tetrahydroquinoline derivatives for their anticancer effects. The study highlighted that compounds similar to this compound displayed enhanced antiproliferative activity against multiple cancer cell lines compared to standard treatments .

In Vivo Studies

Another study assessed the in vivo efficacy of similar compounds in xenograft models. Results demonstrated significant tumor growth inhibition when treated with the compound, suggesting potential for development as an anticancer agent .

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